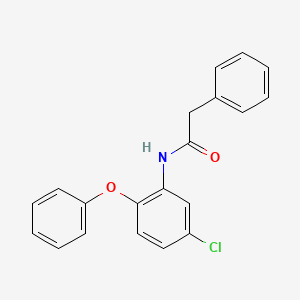
N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide, also known as fenoxycarb, is a chemical compound that belongs to the class of carbamate insecticides. Fenoxycarb is widely used in the agricultural industry as a pesticide to control pests such as flies, mosquitoes, and cockroaches. This compound is also used in veterinary medicine to control fleas and ticks in pets. Fenoxycarb has gained popularity due to its low toxicity to mammals and the environment.
作用機序
The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide involves the inhibition of chitin synthesis in insects. Chitin is a polysaccharide that is essential for the formation of the insect exoskeleton. Fenoxycarb inhibits the enzyme chitin synthase, which is responsible for the synthesis of chitin. As a result, the growth and development of insects are disrupted, leading to their death.
Biochemical and Physiological Effects:
Fenoxycarb has been shown to have low toxicity to mammals. However, studies have reported that exposure to N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide can cause adverse effects on the reproductive system of rats. Fenoxycarb has been found to reduce the weight of the testes and epididymides in male rats and decrease the number of spermatids in the testes. In addition, N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide has been shown to have estrogenic activity, which can disrupt the hormonal balance in mammals.
実験室実験の利点と制限
Fenoxycarb has several advantages for use in laboratory experiments. It has a low toxicity to mammals, making it a safer alternative to other insecticides. In addition, N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide is effective in controlling the population of various pests, making it a useful tool for studying the behavior and ecology of insects. However, N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide has some limitations for use in laboratory experiments. It can be expensive to synthesize and may not be readily available in some regions. In addition, N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide has a short half-life, which can limit its effectiveness in long-term studies.
将来の方向性
There are several future directions for research on N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide. One area of research could focus on the development of more effective and efficient synthesis methods for N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide. Another area of research could investigate the potential health effects of N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide on mammals and the environment. In addition, future studies could explore the use of N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide in combination with other insecticides to improve its effectiveness in controlling pest populations. Finally, research could investigate the potential use of N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide in other areas such as medicine and biotechnology.
合成法
The synthesis of N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide involves the reaction of 2-phenylacetic acid with 5-chloro-2-phenoxyaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with methyl carbamate in the presence of a catalyst to yield N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide. The chemical structure of N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide is shown below:
科学的研究の応用
Fenoxycarb has been extensively studied for its insecticidal properties. Several studies have reported the effectiveness of N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide in controlling the population of various pests such as mosquitoes, flies, cockroaches, and fleas. Fenoxycarb has been found to disrupt the growth and development of insects by inhibiting chitin synthesis, which is a key component of the insect exoskeleton. In addition, N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide has been shown to have a low toxicity to mammals, making it a safer alternative to other insecticides.
特性
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c21-16-11-12-19(24-17-9-5-2-6-10-17)18(14-16)22-20(23)13-15-7-3-1-4-8-15/h1-12,14H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVQCFORLBCADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-pyridinyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5859841.png)
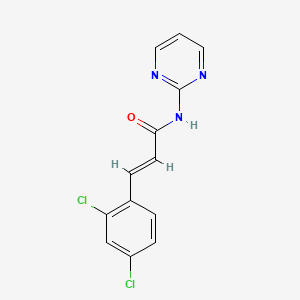
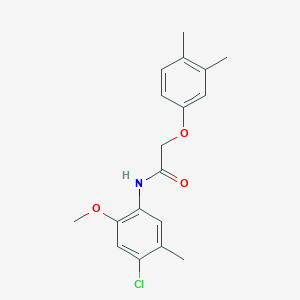
![N-[4-(benzoylamino)phenyl]-2-methoxybenzamide](/img/structure/B5859887.png)

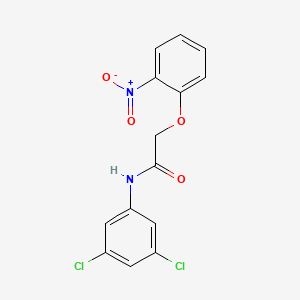
![5-[(4-chlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5859910.png)
![2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5859917.png)

![7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5859927.png)
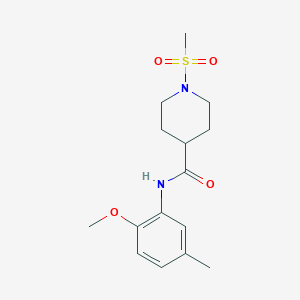
![ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5859933.png)
![3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5859945.png)
![N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5859952.png)